

Technical Guide to the Safety Data of Rosiglitazone-d4

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Compound of Interest

Compound Name: Rosiglitazone-d4-1

Cat. No.: B15623443

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for Rosiglitazone-d4, a deuterated analog of the antidiabetic agent Rosiglitazone. The information presented is compiled from various safety data sheets (SDS) and toxicological resources for the parent compound, Rosiglitazone, as specific SDS for the deuterated form are not readily available. It is important to note that while the toxicological and physical properties of deuterated compounds are generally very similar to their non-deuterated counterparts, this guide should be used for research purposes with appropriate caution.

Chemical and Physical Properties

Rosiglitazone-d4 is a synthetic, isotope-labeled version of Rosiglitazone, where four hydrogen atoms have been replaced by deuterium. This labeling is often utilized in pharmacokinetic and metabolic studies. The physical and chemical properties are expected to be nearly identical to Rosiglitazone.

Property	Data
Chemical Formula	C18H15D4N3O3S
Molecular Weight	361.45 g/mol
Appearance	White to off-white solid
Melting Point	122-123 °C (for Rosiglitazone)[1][2]
Solubility	Sparingly soluble in water (0.038 mg/mL)[3]
pKa	6.1, 6.8[1]

Hazard Identification and Classification

Rosiglitazone is classified with several health and environmental hazards. Users should be aware of the following GHS classifications:

Hazard Class	GHS Classification
Eye Irritation	Category 2A (Causes serious eye irritation)[4][5][6]
Reproductive Toxicity	Category 2 (Suspected of damaging fertility or the unborn child)[4][5][6]
Hazardous to the Aquatic Environment	Chronic Category 1 or 2 (Very toxic to aquatic life with long lasting effects)[4][5][6]

Hazard Statements:

- H319: Causes serious eye irritation.[4][5][6]
- H361: Suspected of damaging fertility or the unborn child.[4][5][6]
- H410 / H411: Very toxic to aquatic life with long lasting effects.[4][5][6]

Toxicological Information

The toxicological data for Rosiglitazone-d4 is extrapolated from the parent compound. The primary mechanism of action involves agonism of the peroxisome proliferator-activated receptor-gamma (PPAR- γ), which modulates gene expression related to glucose and lipid metabolism.[7][8][9] While therapeutic at appropriate doses, exposure can lead to adverse effects.

Toxicological Endpoint	Data
Acute Toxicity (Oral)	No data available for LD50.[10]
Primary Irritant Effect	Irritating to the eyes; not a skin irritant.[4]
Sensitization	No sensitizing effects are known.[4]
Carcinogenicity (IARC)	Group 3: Not classifiable as to its carcinogenicity to humans.[4]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of Rosiglitazone are not fully disclosed in standard safety data sheets. However, the following outlines generalized methodologies that would be employed to determine the observed hazards.

Eye Irritation Assay (General Protocol):

- Test System: In vitro Bovine Corneal Opacity and Permeability (BCOP) test or reconstructed human cornea-like epithelium (RhCE) models are common alternatives to traditional animal testing.
- Procedure:
 - A known concentration of the test substance (Rosiglitazone) is applied to the surface of the corneal model.
 - The tissue is incubated for a defined period.
 - Following incubation, the tissue is rinsed, and cell viability is measured using a marker dye (e.g., MTT).

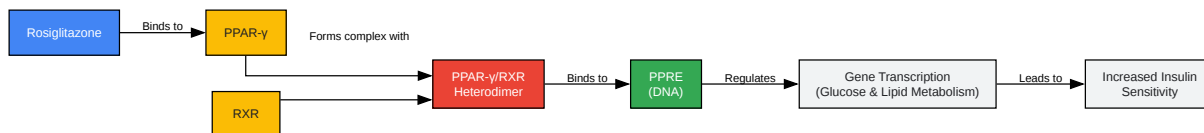
- Corneal opacity and permeability may also be assessed.
- Endpoint: The degree of cell death or tissue damage is used to classify the substance's irritation potential according to GHS criteria.

Reproductive Toxicity Studies (General Protocol):

- Test System: Typically conducted in rodent models (e.g., rats or rabbits) as per OECD Test Guideline 414 (Prenatal Development Toxicity Study).
- Procedure:
 - Pregnant animals are administered the test substance daily during the period of organogenesis.
 - Dose levels are selected to include a control, a low dose, a mid-dose, and a high dose that induces some maternal toxicity.
 - Maternal health is monitored throughout the study.
 - Prior to term, females are euthanized, and the uterine contents are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.
 - Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
- Endpoint: An increase in the incidence of malformations or developmental variations in the fetuses, or adverse effects on the dams, can lead to classification for reproductive toxicity.

Signaling Pathways and Hazard Response

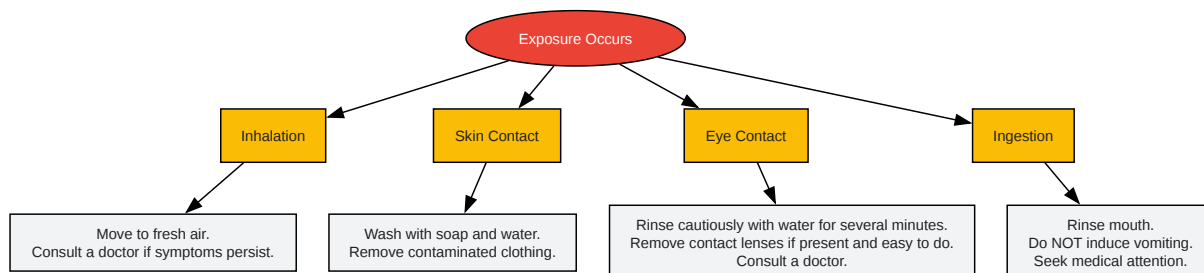
Mechanism of Action: Rosiglitazone is a selective agonist of PPAR- γ , a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism.^{[7][8][9]} This action enhances insulin sensitivity.^{[11][12]}



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Figure 1: Simplified signaling pathway for Rosiglitazone's mechanism of action.

First Aid and Emergency Response Workflow: In case of accidental exposure, the following steps should be taken.



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Figure 2: First aid measures for exposure to Rosiglitazone-d4.

Handling, Storage, and Disposal

Handling:

- Avoid contact with eyes, skin, and clothing.[2]
- Do not breathe dust.

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
- Ensure adequate ventilation.[10]

Storage:

- Keep the container tightly closed.
- Store in a dry, cool, and well-ventilated place.[2]
- Incompatible with strong oxidizing agents and strong acids.[2]

Disposal:

- Dispose of contents and container in accordance with local, regional, and national regulations.
- Avoid release to the environment.[5]

This technical guide is intended to provide a summary of the available safety information for Rosiglitazone-d4 and should be used in conjunction with a comprehensive risk assessment for any planned research activities. Always refer to the most current and specific Safety Data Sheet provided by the supplier.

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